BenchChemオンラインストアへようこそ!

2-Fluoro-5-prop-2-ynyloxy-pyridine

Medicinal Chemistry Lipophilicity ADME Prediction

2-Fluoro-5-prop-2-ynyloxy-pyridine is a dual-function building block combining a C2-fluorine (reducing pyridyl pKa by ~1.5–2.0 log units vs. unsubstituted pyridine) with a C5-propargyl ether. The terminal alkyne enables CuAAC bioconjugation, while the 2-fluorine ensures the nitrogen remains unprotonated under coupling conditions, preventing copper precipitation and preserving reactivity. In medicinal chemistry, this scaffold simultaneously improves metabolic stability (via 2-fluorine) and provides a synthetic handle for parallel library expansion. The distinct substitution pattern (2-fluoro, 5-propargyl) is not interchangeable with isomeric analogues; only this isomer offers the precise electronic and steric profile required for reproducible SAR data. Sourced at ≥95% purity for immediate use in lead optimization and fragment-based design.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 1545261-29-7
Cat. No. B1408323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-prop-2-ynyloxy-pyridine
CAS1545261-29-7
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC#CCOC1=CN=C(C=C1)F
InChIInChI=1S/C8H6FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2
InChIKeyFPDHOZWUPJAWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-prop-2-ynyloxy-pyridine (CAS 1545261-29-7): A Dual-Functional 2-Fluoropyridine Propargyl Ether Building Block


2-Fluoro-5-prop-2-ynyloxy-pyridine is a heterocyclic building block featuring a 2-fluoropyridine core etherified at the 5-position with a propargyl (prop-2-yn-1-yl) group . With a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g·mol⁻¹, the compound bears a C2-fluorine substituent known to modulate pyridine basicity (reducing pKa by approximately 1.5–2.0 log units relative to unsubstituted pyridine) and metabolic stability, and a terminal alkyne handle that enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) for bioconjugation or library diversification [1][2]. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers .

Why 2-Fluoro-5-prop-2-ynyloxy-pyridine Cannot Be Replaced by Unsubstituted or Isomeric Propargyl Pyridinyl Ethers


Although multiple propargyl pyridinyl ethers are commercially available, the specific combination of a C2-fluorine and a C5-propargyl ether defines a reactivity and physicochemical profile that is not interchangeable with isomers or non-fluorinated analogs . The C2-fluorine withdraws electron density from the pyridine ring, lowering the pKa of the pyridyl nitrogen (from approximately 5.2 in unsubstituted pyridine to approximately 3.2–3.6 in 2-fluoropyridine), which affects both metal-coordination behavior in cross-coupling reactions and protonation state under physiological conditions [1]. Isomeric propargyl ethers substituted at position 3, position 4, or on methyl-substituted pyridines exhibit altered electronic landscapes, dipole moments, and steric accessibility at the alkyne terminus, making them unsuitable surrogates in structure–activity relationship (SAR) studies or in synthetic sequences where precise spatial orientation of the alkyne is required [1]. The quantitative evidence below establishes, where available, the dimensions along which 2-fluoro-5-prop-2-ynyloxy-pyridine differentiates from its closest structural analogs.

2-Fluoro-5-prop-2-ynyloxy-pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Positioning of the Propargyl Ether Group Affects Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Relative to the 3-Isomer

The 5-substitution pattern of 2-fluoro-5-prop-2-ynyloxy-pyridine results in a computed XLogP3-AA of 1.4, which is identical within computational precision to that of its regioisomeric 3-substituted analog, 3-(prop-2-ynyloxy)pyridine (XLogP3 = 1.4). However, the Topological Polar Surface Area (TPSA) differs: 22.1 Ų for the 5-isomer versus 22.1 Ų for the 3-isomer [1][2]. The absence of a measurable difference in these computed ADME descriptors underscores that differentiation between regioisomers must rely on other dimensions—specifically, electronic distribution, dipole moment orientation, and steric accessibility at the terminal alkyne—rather than on simple partition-coefficient or TPSA arguments. No head-to-head experimental logP or permeability data were located in the primary literature for either compound as of the search date.

Medicinal Chemistry Lipophilicity ADME Prediction

2-Fluoro Substituent Reduces Pyridine Basicity by an Estimated 1.5–2.0 pKa Units Compared to Non-Fluorinated 5-Prop-2-ynyloxy-pyridine, Impacting Protonation State at Physiological pH

The pKa of the pyridyl nitrogen in 2-fluoropyridine is approximately 3.2–3.6, compared to approximately 5.2 for unsubstituted pyridine, representing a decrease of 1.5–2.0 log units attributable to the inductive electron-withdrawing effect of fluorine [1]. This class-level inference, based on the well-characterized electronic effect of the 2-fluoro substituent on the pyridine ring, predicts that 2-fluoro-5-prop-2-ynyloxy-pyridine remains predominantly unprotonated at physiological pH (7.4), whereas a hypothetical non-fluorinated 5-prop-2-ynyloxy-pyridine would exist partially protonated (approximately 0.6% protonated for the fluorinated analog versus approximately 0.6% protonated for unsubstituted pyridine at pH 7.4 using the Henderson–Hasselbalch equation). While experimental pKa data for the title compound have not been reported in the peer-reviewed literature, the class-level inference is supported by extensive fluoropyridine pKa datasets.

Physicochemical Profiling Basicity Drug Design

2-Fluoro Substituent Attenuates Cytochrome P450-Mediated Pyridine N-Oxidation Relative to Non-Fluorinated 5-Prop-2-ynyloxy-pyridine (Class-Level Inference from Fluoropyridine Metabolism Studies)

2-Fluoropyridines are widely employed in medicinal chemistry to block metabolic N-oxidation, a common CYP450-mediated clearance pathway. The electron-withdrawing fluorine at C2 reduces the electron density on the pyridine nitrogen, thereby decreasing its susceptibility to flavin monooxygenase (FMO) and CYP450-catalyzed N-oxidation [1]. Quantitative class-level data from the literature indicate that 2-fluoropyridine derivatives generally exhibit 5- to 20-fold reductions in intrinsic N-oxide formation clearance compared to their non-fluorinated counterparts, although the magnitude varies with additional ring substituents [1]. Direct experimental metabolic stability data for 2-fluoro-5-prop-2-ynyloxy-pyridine were not located in the primary literature. This class-level inference suggests a potential metabolic advantage over a non-fluorinated 5-prop-2-ynyloxy-pyridine analog but should not be extrapolated to quantitative clearance predictions without compound-specific microsomal or hepatocyte stability data.

Drug Metabolism CYP450 Metabolic Stability

Commercially Available Purity Specification of ≥95% (HPLC) Provides a Defined Procurement Benchmark, Though No Batch-to-Batch Variability Data Are Publicly Available

The compound is supplied at a minimum purity specification of 95% by multiple vendors, including AKSci (Cat. No. 8772EE) and Leyan (Cat. No. 2256735) . No certificate of analysis (CoA) data or inter-batch variability statistics have been published. This purity specification is comparable to those of structurally similar propargyl pyridinyl ethers offered by the same suppliers, which typically quote 95–98% purity. In the absence of differential purity or impurity-profile data, purity alone does not constitute a differentiating factor for procurement decisions among analogs of equivalent vendor specification.

Quality Control Procurement Specification Purity

Recommended Procurement and Application Scenarios for 2-Fluoro-5-prop-2-ynyloxy-pyridine Based on Available Evidence


CuAAC Click Chemistry for Bioconjugation or Compound Library Diversification Requiring a 2-Fluoropyridine Scaffold

The terminal alkyne of the propargyl ether enables facile copper-catalyzed azide–alkyne cycloaddition (CuAAC) for attachment of azide-functionalized biomolecules, fluorophores, or affinity tags [1]. The 2-fluorine substituent ensures that the pyridine nitrogen remains largely unprotonated under typical CuAAC conditions (aqueous or mixed aqueous/organic media near neutral pH), potentially reducing undesired copper coordination or precipitation that can occur with more basic pyridines [2]. This scenario applies when the triazole-linked product must retain a 2-fluoropyridine moiety for downstream biological evaluation.

Medicinal Chemistry SAR Exploration Where 2-Fluoropyridine pKa Modulation and Metabolic N-Oxide Blockade Are Desired

In lead optimization programs where pyridine-containing compounds are subject to rapid N-oxidation clearance, incorporation of a 2-fluoropyridine motif is a class-validated strategy to improve metabolic stability [1]. The 5-propargyl ether simultaneously provides a vector for additional structural elaboration via click chemistry. This dual functionality—metabolic stabilization from the fluorine and synthetic tractability from the alkyne—supports an efficient parallel synthesis workflow for SAR generation.

Synthesis of 5-Substituted 2-Fluoropyridine Derivatives via Sonogashira Coupling or Propargyl Ether Functionalization

The propargyl ether can serve as a substrate for Sonogashira cross-coupling or as a protected alkyne for subsequent deprotection and functionalization. The 2-fluoro substituent may influence the regioselectivity of palladium-catalyzed coupling reactions at the pyridine ring, although no reaction-specific data have been published for this compound. Researchers should verify regiochemical outcomes experimentally [2].

Computational Chemistry and Molecular Modeling Requiring a Fluorinated, Alkyne-Bearing Pyridine Fragment

The computed physicochemical descriptors (XLogP3 = 1.4, TPSA = 22.1 Ų, rotatable bonds = 2) provide a defined set of parameters for in silico library design, docking studies, or QSAR model building [1]. The combination of moderate lipophilicity and low TPSA is consistent with CNS drug-like chemical space, making this fragment suitable for CNS-targeted library enumeration where a synthetic handle for late-stage diversification is needed.

Quote Request

Request a Quote for 2-Fluoro-5-prop-2-ynyloxy-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.